(2R)-2-Amino-2-cyclopentylethan-1-ol
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Overview
Description
®-2-Amino-2-cyclopentylethanol is a chiral compound with a cyclopentane ring attached to an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-cyclopentylethanol typically involves the reduction of the corresponding ketone or the reductive amination of cyclopentanone. One common method is the catalytic hydrogenation of 2-cyclopentylideneaminopropanol using a chiral catalyst to achieve the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-cyclopentylethanol may involve the use of high-pressure hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-cyclopentylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various cyclopentylamines.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-cyclopentylethanol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its chiral nature makes it valuable for studying stereospecific interactions in biological systems.
Medicine
In medicine, ®-2-Amino-2-cyclopentylethanol is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyclopentylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-cyclopentylethanol: The enantiomer of the compound, with similar but distinct biological activities.
2-Amino-2-methylpropanol: A structurally similar compound with different reactivity and applications.
Cyclopentylamine: A simpler analogue with a similar cyclopentane ring but lacking the hydroxyl group.
Uniqueness
®-2-Amino-2-cyclopentylethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclopentylethanol |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |
InChI Key |
REQSKJYQZWAJFK-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](CO)N |
Canonical SMILES |
C1CCC(C1)C(CO)N |
Origin of Product |
United States |
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